CYP450 Enzyme Inhibition Profile: Selectivity Across CYP1A2, CYP2C19, and CYP2C9 Relative to Non‑Brominated Analogues
Vendor‑reported biological activity indicates that Ethyl 5‑bromo‑7‑hydroxybenzofuran‑2‑carboxylate acts as an inhibitor of CYP1A2, CYP2C19, and CYP2C9 enzymes . While quantitative IC₅₀ values are not publicly available at this time, the specified isoform pattern is distinct from that of the non‑brominated parent compound Ethyl 7‑hydroxybenzofuran‑2‑carboxylate (CAS 39543‑86‑7), which has been shown to bind CYP2A6 with a Kd of 4.5 μM but has not been reported to inhibit CYP1A2, CYP2C19, or CYP2C9 [1]. This shift in isoform selectivity is attributable to the electron‑withdrawing and steric effects of the 5‑bromo substituent, a trend corroborated by broader structure–activity relationship studies on halogenated benzofurans [2].
| Evidence Dimension | Cytochrome P450 isoform inhibition profile (qualitative) |
|---|---|
| Target Compound Data | Inhibits CYP1A2, CYP2C19, CYP2C9 (vendor report; no quantitative IC₅₀ available) |
| Comparator Or Baseline | Ethyl 7‑hydroxybenzofuran‑2‑carboxylate (CAS 39543‑86‑7): Kd (CYP2A6) = 4.5 μM; no reported inhibition of CYP1A2, CYP2C19, CYP2C9 |
| Quantified Difference | Isoform selectivity shift from CYP2A6 (comparator) to CYP1A2/2C19/2C9 (target) |
| Conditions | Vendor‑stated biological activity (target); BindingDB affinity assay for comparator |
Why This Matters
A distinct CYP inhibition fingerprint is critical for selecting the appropriate probe compound in drug‑drug interaction studies and for predicting the metabolic fate of co‑administered agents.
- [1] BindingDB. Entry BDBM50101991. Kd = 4.50E+3 nM for CYP2A6 binding. Available at: https://www.bindingdb.org (accessed 28 April 2026). View Source
- [2] HAL TEI. Structure–activity relationship of benzofuran derivatives: enhancement of biological effects by bromine, hydroxyl, and carboxyl groups. hal‑04164372v2. Available at: https://hal.science (accessed 28 April 2026). View Source
